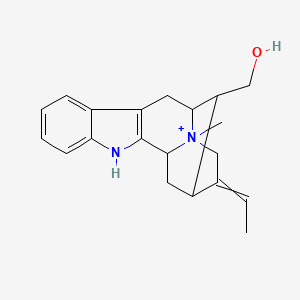

Macusine B

Description

Structure

3D Structure

Properties

CAS No. |

6792-07-0 |

|---|---|

Molecular Formula |

C20H25N2O+ |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[(1S,12S,13R,14R,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

InChI |

InChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3-/t14-,16+,18-,19-,22+/m0/s1 |

InChI Key |

KRTATNOTKFNEFT-GXFHUVTISA-N |

SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |

Isomeric SMILES |

C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO)C |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |

Appearance |

Powder |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation Methodologies of Macusine B

Botanical Origins and Taxonomic Distribution

Macusine B has been reported in several plant genera, with notable occurrences in Rauvolfia, Strychnos, and Tabernaemontana species. The distribution of this alkaloid across different plant families and genera highlights the diverse biosynthetic pathways in nature that lead to its production.

Rauvolfia Species Investigations

Investigations into Rauvolfia species have revealed this compound as one of the indole (B1671886) alkaloids present. Rauvolfia reflexa is a specific species from which this compound has been isolated from the bark. nih.govkarger.comnih.govnih.govmdpi.comfigshare.comchemfaces.comgrafiati.comresearchgate.netresearchgate.net Studies on R. reflexa have identified this compound alongside other indole alkaloids such as vinorine, undulifoline, isoreserpiline, and rescinnamine (B1680530). karger.comnih.govnih.govmdpi.comgrafiati.comresearchgate.net Another species, Rauvolfia verticillata, has also been noted as a source of this compound, specifically from its herbs. chemfaces.comresearchgate.net

Strychnos Species Investigations

Strychnos species are well-known sources of various alkaloids, including this compound. Strychnos toxifera, native to regions in South America, is a principal source of calabash or gourd curare and has been identified as containing this compound. dbpedia.orgwikipedia.orgplantaedb.comhodoodo.comoup.comoup.comrsc.orguliege.beresearchgate.net Early investigations into the bark of Strychnos toxifera led to the fractionation of its alkaloid content, revealing this compound among other compounds. rsc.org Strychnos decussata is another species from which this compound has been isolated from the stem bark. researchgate.netthieme-connect.comffhdj.com Research on Strychnos usambarensis has also indicated the presence of this compound, although its origin in this species might be complex and potentially related to the extraction process. researchgate.netresearchgate.net

Tabernaemontana Species Investigations

Tabernaemontana species, belonging to the same family (Apocynaceae) as Rauvolfia, have also been explored for their alkaloid content. Tabernaemontana hystrix, found in the Atlantic forest in Southeastern Brazil, has been shown to contain this compound in its root bark. scienceopen.comscielo.brresearchgate.netwisconsin.eduscience.gov Phytochemical investigations of T. hystrix have isolated this compound along with other monoterpene indole alkaloids. scienceopen.comscielo.brresearchgate.net

Other Plant Sources

Beyond the genera mentioned above, this compound has also been reported in other plant sources. Aspidosperma peroba (syn. Aspidosperma polyneuron) has been found to contain this compound in its stem bark. gla.ac.uk The isolation of this compound from A. peroba involved the separation of quaternary alkaloids. gla.ac.uk Venezuelan curare, prepared by indigenous tribes, has also been identified as a source of this compound. uliege.beresearchgate.net

Here is a summary of the botanical sources of this compound:

| Genus | Species | Plant Part | References |

| Rauvolfia | Rauvolfia reflexa | Bark | nih.govkarger.comnih.govnih.govmdpi.comfigshare.comchemfaces.comgrafiati.comresearchgate.netresearchgate.net |

| Rauvolfia | Rauvolfia verticillata | Herbs | chemfaces.comresearchgate.net |

| Strychnos | Strychnos toxifera | Bark, Plant | dbpedia.orgwikipedia.orgplantaedb.comhodoodo.comoup.comoup.comrsc.orguliege.beresearchgate.net |

| Strychnos | Strychnos decussata | Stem bark | researchgate.netthieme-connect.comffhdj.com |

| Strychnos | Strychnos usambarensis | Plant | researchgate.netresearchgate.net |

| Tabernaemontana | Tabernaemontana hystrix | Root bark | scienceopen.comscielo.brresearchgate.netwisconsin.eduscience.gov |

| Aspidosperma | Aspidosperma peroba | Stem bark | gla.ac.uk |

| Various (Curare) | Venezuelan Curare | Preparation | uliege.beresearchgate.net |

Advanced Extraction and Separation Techniques

The isolation of this compound from complex plant matrices requires the application of advanced extraction and separation techniques to obtain the compound in a pure form.

Initial extraction procedures often involve the use of solvents to obtain crude extracts containing a mixture of alkaloids. For instance, extraction with dilute acetic acid followed by basification and extraction with chloroform (B151607) has been used for Strychnos medeola. uchile.cl Dichloromethane crude extract has been used for the isolation of alkaloids from Rauvolfia reflexa. Maceration with ethanol (B145695) followed by liquid-liquid partition with solvents like n-hexane, ethyl acetate, and n-butanol has been employed in the extraction of alkaloids from Rauvolfia serpentina. researchgate.net

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and purification of this compound from crude plant extracts. Various chromatographic methods have been successfully applied:

High-Speed Counter Current Chromatography (HSCCC): This technique has been utilized for the isolation and purification of quaternary alkaloids, including this compound, from sources like Venezuelan curare. uliege.beresearchgate.net HSCCC allows for the separation of closely related alkaloids. uliege.be

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of alkaloids. It is often employed for quality control and quantitative analysis of compounds in plant extracts. researchgate.net While not always explicitly stated for this compound in every source, HPLC is a standard method in alkaloid chemistry and is used for analyzing indole alkaloids found in Rauvolfia species. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and effective technique used for preliminary phytochemical screening and monitoring separation processes. researchgate.net It has been used to examine the alkaloid content of plant extracts and to compare isolated compounds with authentic samples. uliege.begla.ac.ukresearchgate.net

Column Chromatography (CC): Column chromatography, including techniques like adsorption and partition chromatography, has been historically and currently used for the fractionation of plant extracts containing this compound. rsc.orggla.ac.uk Separation of quaternary material from Strychnos toxifera bark has been achieved through adsorption and partition chromatography. rsc.org

Vacuum Liquid Chromatography (VLC): VLC is a rapid form of column chromatography often used for initial fractionation of crude extracts before more advanced techniques. researchgate.net It has been used in the fractionation of extracts from Rauvolfia serpentina. researchgate.net

Medium Pressure Liquid Chromatography (MPLC): While MPLC was not explicitly mentioned in the provided search results in relation to this compound isolation, it is a chromatographic technique commonly used in natural product isolation for separating compounds under medium pressure, offering advantages in terms of speed and resolution compared to traditional column chromatography.

The choice of chromatographic method often depends on the complexity of the extract and the desired purity of the final compound. A combination of these techniques is frequently employed in a multi-step purification process.

Here is a summary of chromatographic techniques used in the isolation of this compound:

| Chromatographic Method | Application in this compound Isolation | References |

| High-Speed Counter Current Chromatography (HSCCC) | Isolation and purification of quaternary alkaloids, including this compound. | uliege.beresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Analysis and potential purification of indole alkaloids. | researchgate.net |

| Thin-Layer Chromatography (TLC) | Phytochemical screening, monitoring separation. | uliege.begla.ac.ukresearchgate.net |

| Column Chromatography (CC) | Fractionation of crude extracts. | rsc.orggla.ac.uk |

| Vacuum Liquid Chromatography (VLC) | Initial fractionation of crude extracts. | researchgate.net |

| Medium Pressure Liquid Chromatography (MPLC) | Used in natural product isolation (general technique). |

Structural Elucidation and Spectroscopic Characterization of Macusine B

Fundamental Sarpagan Alkaloid Core Structural Analysis

Macusine B possesses a sarpagan skeleton, which is a core structural motif found in a group of monoterpenoid indole (B1671886) alkaloids. ontosight.aicore.ac.uk This pentacyclic ring system is derived biogenetically from tryptophan and a C10 monoterpene unit, secologanin (B1681713). core.ac.uk Early structural work on this compound often involved its thermal cleavage to the corresponding tertiary base, northis compound (also known as deoxysarpagine or vellosiminol), which was more amenable to study. uchile.clrsc.org Analysis of northis compound and its derivatives provided crucial insights into the fundamental ring system and functional groups present in this compound. uchile.cl The molecular formula of the this compound cation has been established as C₂₀H₂₅N₂O⁺. biosynth.comnih.govncats.io

Stereochemical Configuration Determinations (e.g., 4alpha-designation)

Determining the stereochemistry of this compound is critical for a complete structural description. Studies have focused on correlating this compound and its degradation product, northis compound, with compounds of known structure and stereochemistry. rsc.org The absolute stereochemistry of related alkaloids, such as macusine A, has been established through X-ray crystallography, which has aided in assigning the stereochemistry to this compound through chemical correlations. rsc.orgcore.ac.uk While specific details on the 4alpha-designation for this compound were not explicitly detailed in the search results, the stereochemistry at various chiral centers within the sarpagan core, including C-3, C-15, C-16, C-19, and the quaternary nitrogen, is crucial for its defined structure. ncats.io Correlation with the Wieland-Gumlich aldehyde and macusine A has been used to establish the configuration, particularly concerning the ethylidene group. uchile.cl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the structural elucidation of complex natural products like this compound. karger.comum.edu.my

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR, 2D-experiments)

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D experiments (such as COSY, NOESY, HMQC, and HMBC), plays a vital role in determining the connectivity of atoms and the spatial arrangement of protons and carbons in this compound. karger.comum.edu.myscielo.br Analysis of the chemical shifts, coupling constants, and correlations observed in NMR spectra provides detailed information about the different functional groups and their positions within the sarpagan framework. karger.comum.edu.my For instance, ¹H NMR spectra reveal the types of protons and their neighboring environments, while ¹³C NMR spectra provide information about the carbon skeleton. karger.comum.edu.myscielo.br 2D NMR experiments are particularly useful for establishing correlations between protons and carbons that are coupled or spatially close, allowing for the assignment of complex spin systems and the confirmation of the molecular framework. karger.comum.edu.my NMR data for this compound and its acetyl derivative have been reported and are consistent with the proposed structure. uchile.cl

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pattern, which can help in piecing together the structure. karger.comuchile.clscielo.bruliege.benih.gov High-resolution mass spectrometry (HRESIMS) can provide accurate mass measurements to confirm the molecular formula, such as C₂₀H₂₅N₂O⁺ for the this compound cation. scielo.br The mass spectrum of this compound shows characteristic peaks resulting from the fragmentation of the sarpagan core, which can be compared to known fragmentation patterns of related alkaloids to support structural assignments. uchile.cl For example, fragment ions corresponding to the loss of functional groups or specific parts of the ring system are observed and analyzed. uchile.cl

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and chromophores present in this compound. karger.comuchile.cluliege.begla.ac.uk IR spectroscopy can identify the presence of specific bonds and functional groups, such as hydroxyl (O-H) or C-N bonds, through characteristic absorption frequencies. karger.comuchile.clscielo.br UV-Vis spectroscopy is useful for detecting conjugated systems and aromatic rings, such as the indole chromophore present in sarpagan alkaloids, by measuring the absorption of ultraviolet and visible light at specific wavelengths. uchile.cluliege.be The UV spectrum of this compound typically shows characteristic maxima indicative of an indole moiety. uchile.cluliege.be

X-ray Crystallographic Studies

X-ray crystallography is a powerful technique that can provide a definitive 3D structure of a compound, including the precise positions of atoms and their stereochemical relationships, provided that suitable crystals can be obtained. core.ac.ukuliege.beresearchgate.netgla.ac.uk While direct X-ray crystallographic data specifically for this compound were not extensively detailed in the search results, X-ray analysis of related alkaloids, such as macusine A and panarine, has been successfully performed and has been instrumental in confirming their structures and absolute stereochemistry. rsc.orgcore.ac.ukuliege.beresearchgate.net Such studies on related sarpagan alkaloids provide valuable reference data and support for the structural assignments of this compound. rsc.orgcore.ac.ukuliege.beresearchgate.net

Chemical Synthesis and Derivatization Studies of Macusine B

Total Synthesis Approaches to Macusine B

Total synthesis strategies for sarpagine (B1680780) alkaloids, including approaches relevant to this compound, often focus on the efficient construction of the characteristic indole-fused polycyclic core with precise control over stereochemistry.

Asymmetric Synthetic Strategies

Asymmetric synthesis is crucial for obtaining the enantiomerically pure forms of sarpagine alkaloids, as their biological activities are often stereospecific. acs.org Early and common strategies for constructing the sarpagine skeleton involve the Pictet-Spengler reaction of tryptophan derivatives with aldehydes to build the ABC ring system. researchgate.net This is followed by cyclization reactions, such as intramolecular nucleophilic addition to a ketone, Dieckmann cyclization, or biomimetic Mannich cyclization, to form the D ring. researchgate.net Asymmetric Pictet-Spengler reactions have been employed as a key step to establish the correct stereochemistry and provide enantiopure intermediates. acs.org

More recent asymmetric approaches have utilized innovative methodologies. One asymmetric total synthesis of (−)-northis compound, a closely related sarpagine alkaloid, featured a photocatalytic nitrogen-centered radical cascade reaction to assemble the tetrahydrocarbolinone skeleton. researchgate.netacs.orgacs.orgnih.gov This synthesis also involved a titanium-mediated intramolecular amide-alkene coupling to construct the bridged azabicyclo[3.3.1]nonane moiety and a nickel-catalyzed reductive Heck coupling to form the azabicyclo[2.2.2]octane ring system. researchgate.netacs.orgacs.orgnih.gov Another asymmetric synthesis of sarpagine-related alkaloids, including (+)-(E)-16-epi-northis compound, utilized a gold(I)-catalyzed 6-exo-dig cyclization strategy to construct a common intermediate with an exocyclic (E)-ethylidene side chain. nih.gov

Stereospecific Synthesis of this compound Analogues (e.g., (E)-16-epinorthis compound)

Stereospecific synthesis is vital to control the relative and absolute configurations of the multiple stereocenters present in this compound and its analogues. An efficient strategy for the stereospecific total synthesis of sarpagine-related indole (B1671886) alkaloids, including (+)-(E)-16-epinorthis compound, has been developed starting from commercially available D-(+)-tryptophan methyl ester. acs.orgwilddata.cnnih.gov Key steps in this approach included an asymmetric Pictet-Spengler reaction, a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction, and a chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position. acs.orgnih.govacs.org This sequence allowed for the complete control of stereochemistries at C(3), C(5), C(6), C(15), and C(16), as well as the geometry of the C(19)-C(20) (E)-ethylidene double bond. acs.org The synthesis of (+)-(E)-16-epinorthis compound was completed via a Wittig reaction coupled with a chemospecific, regiospecific hydroboration/oxidation sequence, yielding the desired product as the sole diastereomer in good yield. acs.org

Synthetic Pathways to this compound Derivatives and Related Sarpagine Alkaloids

Synthetic efforts have also focused on developing general strategies to access various sarpagine alkaloids and their derivatives, enabling the exploration of structure-activity relationships.

Northis compound Synthesis

Northis compound, a sarpagine alkaloid closely related to this compound, has been a frequent target in total synthesis studies. researchgate.netacs.orgacs.orgnih.govuni-konstanz.dewikipedia.org Asymmetric total syntheses of (−)-northis compound have been reported, employing strategies such as photocatalytic nitrogen-centered radical cascades, titanium-mediated intramolecular amide-alkene coupling, and nickel-catalyzed reductive Heck coupling. researchgate.netacs.orgacs.orgnih.gov Another approach to (−)-northis compound involved a unified synthetic strategy utilizing a [5+2]-dipolar cycloaddition as a key entry point. uni-konstanz.de The synthesis of (+)-northis compound has also been achieved through enantiospecific total synthesis starting from D-(+)-tryptophan methyl ester, involving an asymmetric Pictet-Spengler reaction and a palladium-mediated enolate cross-coupling process. scribd.com

O-Methyl-Macusine B and Epimer Synthesis

The synthesis of O-methyl-Macusine B and its epimer, O-methyl-16-epithis compound, has been approached using the enantiospecific Pictet-Spengler reaction as a key chiral step. wisconsin.edu These syntheses contribute to the library of sarpagine alkaloid derivatives, allowing for further investigations into how modifications affect their properties.

Methodological Advancements in Indole Alkaloid Synthesis Relevant to this compound Scaffold

The synthesis of the this compound scaffold, a core structure within the sarpagine alkaloid family, has been a significant area of research, leading to the development of various synthetic strategies and methodological advancements. The construction of the characteristic indole-fused azabicyclo[3.3.1]nonane framework is a key challenge in the synthesis of these complex molecules. nih.gov

One prominent strategy involves the Pictet-Spengler cyclization, which is used to form the C2-C3 bond of the tetrahydrocarbolinone skeleton. nih.govmdpi.com This reaction has been a cornerstone in the synthesis of various indole alkaloids, including those with the sarpagine scaffold. Advancements in this area include asymmetric versions of the Pictet-Spengler reaction, enabling enantiospecific total syntheses of sarpagine-related alkaloids. mdpi.comscribd.comresearchgate.net For instance, the use of chiral auxiliaries or controlled reaction conditions (kinetic vs. thermodynamic) has allowed for the stereocontrolled formation of key centers. mdpi.comresearchgate.net

Another category of approaches focuses on intramolecular condensation or addition methodologies to construct the C15-C16 bond. nih.gov The Dieckmann condensation of carboline derivatives is an example of this strategy that has been employed in the synthesis of sarpagine alkaloids. nih.gov

Transition metal-mediated cyclizations represent a powerful tool in assembling the complex ring systems found in the this compound scaffold. nih.gov Approaches utilizing the Pauson-Khand reaction, olefin metathesis, and intramolecular Heck cyclization have been reported in the synthesis of bridged azabicyclic structures relevant to the sarpagine core. nih.gov More recently, copper-catalyzed oxidative cyclization methods have also emerged as viable strategies. nih.gov

Cycloaddition and annulation strategies have also proven effective. A [5+2]-dipolar cycloaddition has been employed as a key step in a unified synthetic strategy towards sarpagine alkaloids. uni-konstanz.deuni-konstanz.de Additionally, phosphine-catalyzed [4+2] annulation processes have been utilized in formal syntheses of related macroline (B1247295) alkaloids, which share structural features with the sarpagine family. researchgate.netnih.gov

The Friedel-Crafts acylation approach, specifically forming the C6-C7 bond, represents another method for constructing the indole-fused system. nih.gov

Recent advancements have also highlighted the utility of photocatalytic reactions and cascade sequences. A photocatalytic nitrogen-centered radical cascade reaction has been successfully applied to assemble the tetrahydrocarbolinone skeleton in the asymmetric total synthesis of (−)-northis compound, a sarpagine alkaloid closely related to this compound. This synthesis also featured a titanium-mediated intramolecular amide-alkene coupling to build the bridged azabicyclo[3.3.1]nonane moiety and a nickel-catalyzed reductive Heck coupling for the azabicyclo[2.2.2]octane ring system.

Biomimetic approaches, inspired by the proposed biosynthetic pathways of these alkaloids, have also contributed to synthetic strategies. While the provided search results did not detail a specific biomimetic synthesis of this compound itself, biomimetic strategies have been explored for related indole alkaloids and structural motifs, suggesting their potential applicability to the this compound scaffold. researchgate.netnih.govnih.gov

The development of efficient and stereocontrolled methods for introducing the correct configuration at key stereocenters, particularly C3 and C5 in the indole-fused azabicyclo[3.3.1]nonane scaffold, has been a persistent theme in these synthetic endeavors.

Detailed research findings often involve the optimization of reaction conditions, the design of suitable precursors, and the exploration of catalyst systems to achieve high yields and stereoselectivity. For example, studies have investigated various metal salts for reactions like the homo-Mannich reaction, which can be used to construct the sarpagine core. nih.gov

Here is a table summarizing some of the key methodological advancements and their application in the synthesis of the this compound scaffold or closely related sarpagine alkaloids:

| Methodological Advancement | Key Reaction(s) | Application/Relevance to this compound Scaffold | Representative Examples (Alkaloids) |

| Pictet-Spengler Cyclization (including asymmetric versions) | Formation of C2-C3 bond | Construction of the tetrahydrocarbolinone skeleton, enantiospecific synthesis of sarpagine core. nih.govmdpi.comscribd.comresearchgate.net | (+)-Vellosimine, (+)-Northis compound, 16-Epivellosimine (B1246557), Macusine A, (+)-Polyneuridine, (+)-Polyneuridine Aldehyde, (-)-Koumine scribd.comresearchgate.netuni-konstanz.de |

| Intramolecular Condensation/Addition | Formation of C15-C16 bond | Construction of the sarpagine framework. nih.gov | Approaches based on Dieckmann condensation. nih.gov |

| Transition Metal-Mediated Cyclizations | Pauson-Khand, Olefin Metathesis, Heck Cyclization, Copper-catalyzed cyclization | Construction of bridged azabicyclic systems and complex ring structures. nih.gov | (-)-Alstonerine, (+)-Macroline (related scaffold). nih.govresearchgate.netnih.gov |

| Cycloaddition/Annulation Strategies | [5+2] Cycloaddition, [4+2] Annulation | Assembly of polycyclic systems and the sarpagine core. uni-konstanz.deuni-konstanz.deresearchgate.netnih.gov | Northis compound, Affinisine, Lochnerine, Vellosimine, (+)-Macroline (related scaffold). uni-konstanz.deuni-konstanz.denih.gov |

| Photocatalytic/Cascade Reactions | Nitrogen-centered radical cascade | Assembly of the tetrahydrocarbolinone framework. | (-)-Northis compound. |

| Intramolecular Amide-Alkene Coupling | Titanium-mediated coupling | Construction of the bridged azabicyclo[3.3.1]nonane moiety. | (-)-Northis compound. |

| Reductive Heck Coupling | Nickel-catalyzed coupling | Assembly of the azabicyclo[2.2.2]octane ring system. | (-)-Northis compound. |

| Homo-Mannich Reaction | Reaction of cyclopropanol (B106826) with imines | Efficient construction of the sarpagine core. nih.gov | Vellosimine, Na-methylvellosimine. nih.gov |

These advancements highlight the ongoing efforts to develop more efficient, stereoselective, and convergent routes to the this compound scaffold and related sarpagine alkaloids, providing access to these complex natural products and their analogs for further study.

Pharmacological and Biological Activities: Mechanistic Studies of Macusine B

Enzyme Modulation and Inhibitory Activities (in vitro/preclinical)

Macusine B has demonstrated inhibitory effects on certain enzymes, particularly those involved in neurotransmission. chemfaces.comkarger.comresearchgate.netresearchgate.netnih.govmdpi.comnih.govtargetmol.comscience.gov

Cholinesterase Enzyme (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)) Inhibition Mechanisms

This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting nearly equal inhibitory activity on both enzymes. chemfaces.comscreenlib.comkarger.comresearchgate.netresearchgate.netnih.govtargetmol.com This inhibitory activity has been observed in studies investigating alkaloids isolated from plants like Rauvolfia reflexa. chemfaces.comkarger.comresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

Studies involving cholinesterase inhibitory assays and molecular docking have provided insights into the molecular interactions of this compound with these enzymes. chemfaces.comkarger.comresearchgate.netnih.gov The compounds showed good to moderate cholinesterase inhibitory activity with IC₅₀ values generally in the micromolar range. chemfaces.comkarger.comresearchgate.netnih.govmdpi.comnih.govscience.gov For instance, one study reported an IC₅₀ value of 48.39 µM for this compound against cholinesterase. mdpi.comnih.gov Another study on alkaloids from Rauvolfia reflexa reported IC₅₀ values for this compound (compound 3) within the range of 8.06 to 73.23 µM for the isolated compounds, indicating good to moderate activity. chemfaces.comkarger.comresearchgate.netnih.govscience.gov

Molecular docking studies have suggested that the indole (B1671886) moiety of certain compounds interacts with residues lining the peripheral anionic site in AChE. chemfaces.comkarger.comresearchgate.netnih.gov In BChE, methoxy (B1213986) groups have been implicated as primarily responsible for strong inhibitory activity through interactions with residues at the active site. chemfaces.comkarger.comresearchgate.netnih.gov

The table below summarizes some reported IC₅₀ values for this compound and other related alkaloids against AChE and BChE:

| Compound | Source | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity |

| This compound (3) | Rauvolfia reflexa | - | - | Dual Inhibitor chemfaces.comkarger.comresearchgate.netnih.gov |

| This compound | Rauvolfia reflexa | 48.39 mdpi.comnih.gov | - | - |

| Rescinnamine (B1680530) (7) | Rauvolfia reflexa | 11.01 mdpi.comnih.gov | 8.06 karger.comnih.gov | Dual Inhibitor chemfaces.comkarger.comresearchgate.netnih.gov |

| Vinorine (4) | Rauvolfia reflexa | 35.06 mdpi.comnih.gov | - | - |

| Isoreserpiline (6) | Rauvolfia reflexa | 24.89 mdpi.comnih.gov | - | Selective towards BChE chemfaces.comkarger.comresearchgate.netnih.gov |

Receptor Interaction Profiling (in vitro/preclinical)

This compound has also been investigated for its interactions with various receptors. uliege.benih.gov

Adrenergic Receptor (α- and β-) Modulation

This compound has been studied for its effects on adrenergic receptors. Research from the 1960s indicated the potential for this compound to stimulate beta-adrenergic receptors. nih.govdss.go.th Additionally, studies have explored the inhibition of alpha-adrenergic receptors by this compound. uliege.be Some bisindole alkaloids containing a sarpagine (B1680780) unit, structurally related to this compound, have exhibited hypotensive activity and potency towards α₁ and α₂ adrenergic receptors in preclinical studies. mdpi.com

Serotonin (B10506) Receptor (5-HT) Ligand Binding Studies (e.g., competitive inhibition on guinea-pig ileum)

Studies have investigated the interaction of this compound with serotonin receptors. This compound has been reported to inhibit tryptamine (B22526) receptors. uliege.be Serotonin receptors, particularly the 5-HT₃ receptor, play a role in regulating gut movement and are targets for competitive antagonists like setrons used to manage nausea and vomiting. elifesciences.org While direct detailed ligand binding studies of this compound on guinea-pig ileum 5-HT receptors were not extensively detailed in the provided search results, the reported inhibition of tryptamine receptors suggests an interaction with the serotonergic system. uliege.be

Central Adrenergic Receptor Interactions

There is an indication that this compound may act on central adrenergic receptors. researchgate.net Slight depression of behavioral activity observed in rats and mice after this compound injection was potentially attributed to alkaloid-induced hypothermia. researchgate.net Reserpine, another alkaloid from Rauvolfia, is known to act on central and peripheral nervous system receptors, lowering levels of endogenous bioamines like norepinephrine, serotonin, and dopamine (B1211576) by inhibiting their uptake into storage vesicles. researchgate.net While this compound's central adrenergic interactions are suggested, the precise mechanisms require further detailed investigation.

Cellular and Molecular Mechanism Investigations (in vitro/preclinical)

Beyond enzyme and receptor interactions, preclinical research is exploring the cellular and molecular mechanisms underlying this compound's potential activities. biosynth.comontosight.ainih.gov this compound is being investigated for its potential in cancer therapeutics, with research focusing on its efficacy and safety profile in preclinical models. biosynth.com This includes exploring its role as an adjunct to conventional chemotherapy. biosynth.com this compound has been described as an inhibitor of certain biochemical pathways involved in cancer cell proliferation, potentially targeting cell cycle regulation and apoptosis induction. biosynth.com It may interfere with DNA replication and repair mechanisms, thereby promoting programmed cell death in malignant cells. biosynth.com

However, comprehensive clinical trials are necessary to establish the efficacy and safety of this compound for medical use, and its potential applications in treating diseases characterized by aberrant cell growth remain in preliminary stages. biosynth.comontosight.ai Understanding the comprehensive pharmacodynamics and pharmacokinetics of this compound is crucial for translating its promising in vitro effects into potential clinical success. biosynth.com

Apoptosis Induction Pathways in Preclinical Cell Models

This compound is described as promoting programmed cell death in malignant cells biosynth.com. Apoptosis, or programmed cell death, is a crucial process for development and maintaining tissue homeostasis ebi.ac.uknih.gov. It involves a complex interplay of intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways that converge on the execution of the apoptotic program, primarily through the activation of caspases ebi.ac.uknih.gov. The intrinsic pathway is triggered by cytotoxic stress, leading to mitochondrial outer membrane permeabilization and the release of factors like cytochrome c, which activates caspase-9 ebi.ac.uknih.gov. The extrinsic pathway is initiated by death ligand binding to cell-surface receptors, forming a death-inducing signaling complex (DISC) that activates caspase-8 ebi.ac.uknih.gov. Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3 ebi.ac.uknih.gov. Dysregulation of apoptosis is implicated in various diseases, including cancer nih.gov. Phytochemicals, including alkaloids, are known to induce apoptosis in cancer cells through various mechanisms researchgate.netjgtps.com.

DNA Replication and Repair Interference

This compound interferes with DNA replication and repair mechanisms biosynth.com. DNA damage repair pathways are essential for maintaining genomic stability and preventing carcinogenesis nih.gov. These pathways include direct reversal, base excision repair, nucleotide excision repair, mismatch repair, single-strand break repair, and double-strand break repair nih.gov. Interference with DNA replication stress and DNA repair can lead to increased chromosomal instability nih.gov. Certain compounds can hinder the activities of vital enzymes involved in DNA processes, such as DNA helicases and polymerases nih.gov.

Inhibition of Cancer Cell Proliferation Pathways (in preclinical models)

This compound acts as an inhibitor of certain biochemical pathways involved in cancer cell proliferation biosynth.com. Inhibiting cancer cell proliferation is a key strategy in cancer therapy researchgate.netjgtps.com. This can be achieved through various mechanisms, including cell cycle arrest and the induction of apoptosis researchgate.netjgtps.com. Studies in preclinical models often utilize cell proliferation assays to determine the effectiveness of compounds acs.org. For example, alstolucines B and F, other alkaloids, have been shown to modulate the resistance of cancer cells to taxanes by inhibiting efflux pumps acs.org. Phytochemicals can inhibit cancer cell proliferation by modulating various signaling pathways jgtps.com.

Modulation of Physiological Processes (in vivo preclinical models)

Hypothermia Induction Mechanisms in Murine Models

This compound has been reported to reduce the induction time and potentiate the barbiturate (B1230296) sleeping time of mice, possibly as a consequence of the hypothermia produced by the alkaloid researchgate.net. Hypothermia induction in murine models can be achieved through various methods, such as water immersion technique, which allows for precise control of body and brain temperature nih.gov. Studies have investigated the mechanisms of hypothermia induction by other substances, such as indolyl-3-alkane alpha-hydroxylase, which induces hypothermia by decreasing serotonin concentration in the brain nih.gov.

Neurochemical Alterations (e.g., neurotransmitter synthesis, metabolism, binding of noradrenaline, dopamine, 5-hydroxytryptamine, γ-aminobutyric acid in rat brain)

Research indicates that this compound does not appear to affect the synthesis or metabolism of noradrenaline, dopamine, 5-hydroxytryptamine (serotonin), or γ-aminobutyric acid (GABA) in the rat brain researchgate.net. Furthermore, there was no evidence to suggest that it affected the binding of noradrenaline and 5-hydroxytryptamine within the brain researchgate.net. There is an indication that this compound may act on central adrenergic receptors researchgate.net. Neurotransmitters play crucial roles in brain function and signal transmission nih.gov. Alterations in neurotransmitter synthesis, metabolism, or binding can impact neurological functions nih.gov. While this compound's effects on these specific neurotransmitters in rat brain appear limited based on one study researchgate.net, other β-carboline alkaloids are known to interact with various neurotransmitter receptors and enzymes, including serotonin receptors, benzodiazepine (B76468) receptors, opioid receptors, imidazoline (B1206853) receptors, and monoamine oxidase (MAO) researchgate.net.

Table 1: Summary of this compound Activities

| Activity Area | Observed Effects / Mechanisms | Preclinical Model | Source(s) |

| Cell Cycle Regulation Modulation | Targeting cell cycle regulation pathways; potential inhibition of CDKs (inferred from β-carboline class) | Preclinical cell models | biosynth.com, researchgate.net |

| Apoptosis Induction Pathways | Promoting programmed cell death; potential involvement in intrinsic/extrinsic pathways (general apoptosis mechanisms) | Preclinical cell models | biosynth.com, ebi.ac.uknih.gov |

| DNA Replication and Repair Interference | Interfering with DNA replication and repair mechanisms | Preclinical models | biosynth.com |

| Inhibition of Cancer Cell Proliferation Pathways | Inhibiting pathways involved in proliferation; potential modulation of resistance mechanisms (inferred from other alkaloids) | Preclinical cell models | biosynth.com, jgtps.comacs.org |

| Hypothermia Induction Mechanisms | Reducing induction time and potentiating barbiturate sleeping time, possibly via hypothermia | Murine models | researchgate.net |

| Neurochemical Alterations | No apparent effect on synthesis, metabolism, or binding of noradrenaline, dopamine, 5-HT, or GABA; potential action on central adrenergic receptors | Rat brain (in vivo preclinical models) | researchgate.net |

Metabolic Regulation (e.g., blood glucose, plasma non-esterified fatty acids in murine models)

Studies in murine models have explored the effects of this compound on metabolic parameters such as blood glucose and plasma non-esterified fatty acids (NEFA). In one investigation, this compound, administered at a dose of 25 mg/kg (approximately half of the LD50 dose), was observed to completely block the hyperglycaemic effect induced by adrenaline. When injected alone, the alkaloid had only a slight effect on the blood glucose level in mice. dss.go.th The dose of this compound used in this study did not affect the plasma free fatty acid level in the group that received the alkaloid alone. dss.go.th This suggests a potential interaction with adrenergic pathways involved in glucose metabolism.

Influence on Cardiovascular Parameters (e.g., heart rate, pressor responses to adrenaline, noradrenaline, tyramine (B21549) in feline models)

The influence of this compound on cardiovascular parameters has been investigated, including studies in feline models. Research has examined its effects on normal blood pressure and its impact on pressor responses to various agonists such as adrenaline, noradrenaline, and tyramine. dss.go.th Studies have also tested the effect of this compound on heart rate and amplitude of contraction in isolated rabbit hearts, both alone and following the injection of tyramine and adrenaline into the perfusion fluid. dss.go.th this compound has been noted in the context of adrenergic blocking agents, which are believed to interact with receptor sites that normally bind adrenergic hormones. dss.go.th Specifically, if this compound acts on alpha-receptors, its ability to block the hyperglycaemic effect of adrenaline may be attributed to blocking these receptors, similar to the action of other compounds that block alpha-adrenergic receptors. dss.go.th

Antiparasitic Activity Studies (in vitro/preclinical)

Investigations into the biological activities of this compound have included assessments of its potential antiparasitic effects.

Antimalarial Activity against Plasmodium falciparum Strains (in vitro)

In vitro studies have explored the antimalarial activity of this compound, particularly against Plasmodium falciparum strains. While some indole alkaloids from Strychnos species have shown in vitro antiplasmodial activities against Plasmodium falciparum cell lines, including chloroquine-resistant and chloroquine-sensitive lines, specific detailed findings for this compound's antimalarial activity against Plasmodium falciparum strains in vitro were not prominently detailed in the provided search results beyond its classification as an indole alkaloid found in plants known for such properties. cmu.ac.thresearchgate.net Other indole alkaloids have demonstrated varying degrees of antiplasmodial activity against P. falciparum strains, including chloroquine-sensitive and -resistant lines, with some compounds showing moderate to high activity. tandfonline.comup.ac.zamdpi.com

Structure-Activity Relationship (SAR) Derivations

Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for potentially developing modified compounds with enhanced or specific effects.

Impact of Structural Modifications on Cholinesterase Inhibition

This compound has been identified as an indole alkaloid exhibiting inhibitory activity against cholinesterase enzymes, specifically being a dual inhibitor with nearly equal inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netkarger.comresearchgate.net Studies on cholinesterase inhibition by various compounds, including other indole alkaloids, suggest that the presence of a nitrogen-containing structure is important for this activity, as the positively charged nitrogen can interact with the active site of cholinesterase. karger.com While the provided information confirms this compound's activity and its classification as a dual inhibitor, detailed studies explicitly outlining the impact of specific structural modifications to this compound on its cholinesterase inhibition were not extensively found in the search results. However, research on other indole alkaloids highlights the significance of the indole moiety for cholinesterase inhibition and notes that structural variations among indole alkaloids can lead to selective inhibition of either AChE or BChE or dual inhibition. researchgate.netkarger.com

Conformational Determinants of Receptor Binding

The conformational determinants of how this compound binds to receptors are key to understanding its mechanism of action. While the provided search results discuss receptor binding in the context of adrenergic receptors and the interaction of other compounds with enzyme active sites, specific details regarding the conformational determinants of this compound's binding to particular receptors were not explicitly available. dss.go.thnih.govnih.gov General principles of receptor binding involve the interaction between the ligand (this compound) and the receptor site, often influenced by the conformation of both molecules. Studies on other compounds and receptors, such as the FimH adhesin and GABAA receptors, illustrate how conformational changes can impact binding affinity and antibody recognition of binding pockets. nih.gov The interaction of molecules with cholinesterase enzymes, for instance, involves specific interactions within the active site gorge, which can be influenced by the size and nature of the residues lining the gorge and the conformation of the inhibitor. mdpi.comresearchgate.net

Structural Insights into Cellular Pathway Modulation

Structural characteristics of this compound play a significant role in its interactions with various cellular pathways, contributing to its observed pharmacological activities. Research has focused on understanding how the specific architecture of this indole alkaloid influences its binding and modulation of key biological targets, particularly enzymes and transporters involved in neurotransmission and multidrug resistance in cancer.

One prominent area of investigation has been the interaction of this compound with cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have classified this compound as a dual inhibitor, exhibiting nearly equal inhibitory activity on both enzymes. nih.govuniprot.orgbiorbyt.com Structure-activity relationship (SAR) studies on indole alkaloids, including this compound and related compounds like isoresrpiline and rescinnamine, have provided insights into the molecular features crucial for cholinesterase inhibition. nih.govuniprot.orgbiorbyt.comwikipedia.orgebi.ac.ukmetabolomicsworkbench.org Molecular docking studies on related compounds have suggested that the indole moiety plays a role in interactions with the peripheral anionic site of AChE, while other functional groups, such as methoxy groups, are important for potent inhibitory activity at the active site of BChE. uniprot.orgbiorbyt.com While specific detailed structural binding data for this compound with these enzymes were not extensively detailed in the provided sources, the classification of this compound as a dual inhibitor within the context of these SAR studies highlights the influence of its core indole alkaloid structure on its affinity for the active sites of both AChE and BChE.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Source |

| This compound | ~48.39 | ~48.39 | wikipedia.org |

| Isoresrpiline | - | 24.89 | wikipedia.org |

| Rescinnamine | 11.01 | 11.01 | wikipedia.org |

| Compound 7 | 8.06 | 8.06 | uniprot.orgbiorbyt.com |

| Compound 6 | - | 24.89 | uniprot.orgbiorbyt.com |

Note: Compounds 6 and 7 refer to isoresrpiline and rescinnamine, respectively, in the cited studies. uniprot.orgbiorbyt.com The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the enzyme activity.

Beyond cholinesterase inhibition, the structural features of this compound and related pentacyclic Strychnos alkaloids have been investigated for their ability to modulate ATP-binding cassette (ABC) transporters, particularly ABCC10 (MRP7). ABCC10 is an efflux pump involved in multidrug resistance in cancer by transporting various molecules, including some chemotherapeutic agents, out of cells. wikipedia.orggenecards.orgwikipedia.orgnih.gov Studies evaluating novel pentacyclic Strychnos alkaloids, structurally related to akuammicine, have identified compounds like alstolucine B and alstolucine F that can inhibit ABCC10 ATPase activity. wikipedia.orgnih.gov This inhibition suggests a direct interaction of these alkaloid structures with the transporter's mechanism for energy hydrolysis, which is essential for its efflux function. Notably, these compounds demonstrated selective inhibition of ABCC10 ATPase activity without significantly affecting P-glycoprotein (P-gp, ABCB1), another key efflux transporter. wikipedia.orgnih.gov The structural nuances among these related alkaloids likely dictate their differential interactions with ABCC10 and P-gp, highlighting the importance of specific structural elements for selective transporter modulation. Alstolucines B and F were also shown to resensitize ABCC10-transfected cell lines to paclitaxel, a chemotherapy drug, further underscoring the functional consequence of their structural interaction with the transporter. wikipedia.orgnih.gov

| Compound | ABCC10 ATPase Inhibition at 12.5 µM (%) | P-gp ATPase Inhibition at 12.5 µM (%) | Source |

| Alstolucine B | 40-50 | Modest to no inhibition | wikipedia.orgnih.gov |

| Alstolucine F | 40-50 | Modest to no inhibition | wikipedia.orgnih.gov |

| N-demethylalstogucine | Modest to no inhibition at 12.5 µM | ~35-37 at 2.08 and 6.25 µM | wikipedia.orgnih.gov |

| Akuammicine | Modest to no inhibition | Modest to no inhibition | wikipedia.orgnih.gov |

Note: Inhibition percentages are approximate based on graphical data presented in the source. wikipedia.orgnih.gov Modest to no inhibition indicates less than significant effect at the tested concentration.

These findings collectively demonstrate that the intricate chemical structure of this compound and its related indole and pentacyclic Strychnos alkaloid scaffolds are critical determinants of their ability to modulate cellular pathways, including those involving cholinesterase activity and ABC transporter function. Further detailed structural studies, such as X-ray crystallography or advanced molecular modeling of this compound bound to its targets, would provide more precise insights into the specific interactions driving these biological effects.

Advanced Analytical and Characterization Methodologies for Macusine B

Quantitative Analysis Techniques

Quantitative analysis of Macusine B aims to determine the precise amount of the compound present in a sample. This is particularly important when isolating this compound from plant extracts or when studying its concentration in various matrices.

Chromatographic methods, often coupled with spectroscopic detection, are widely used for the quantitative analysis of alkaloids, including this compound. High-Performance Liquid Chromatography (HPLC) is a common technique, offering good resolution and the ability to separate this compound from other compounds in complex mixtures. scielo.brresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS) is considered highly effective for alkaloid analysis, providing sensitive detection and selectivity. researchgate.net Ultra-Performance Liquid Chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has also been employed in the analysis of plant extracts containing alkaloids. nih.gov

Quantitative analysis can be performed using methods based on peak area normalization in techniques like GC-MS. nih.govfrontiersin.org Calibration curves, demonstrating a linear relationship between the detector response and the concentration of the analyte, are crucial for accurate quantification. researchgate.net

Spectroscopic methods also play a role in the characterization and potentially quantitative analysis of this compound. Ultraviolet (UV) spectroscopy provides characteristic spectra for 2,3-disubstituted indoles, similar to that of yohimbine (B192690) methochloride, which can aid in identification and quantification. rsc.org Infrared (IR) spectroscopy provides information about functional groups present in the molecule. rsc.org Mass spectrometry (MS), including techniques like LC-ESI-QQQ-MS, provides molecular weight information and fragmentation patterns that are vital for identification and can be used for quantitative purposes. uliege.be Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information and can be used for quantitative NMR (qNMR) if appropriate standards are used. researchgate.netuliege.beuchile.clacs.org

Purity Assessment and Contaminant Profiling

Assessing the purity of isolated or synthesized this compound and profiling potential contaminants are critical steps to ensure the quality and reliability of research findings and potential applications.

Chromatographic techniques are fundamental for purity assessment. Thin-Layer Chromatography (TLC) and paper chromatography have been historically used to show the presence of this compound and to assess the complexity of alkaloid mixtures, indicating the presence of multiple compounds. gla.ac.uk Modern chromatographic methods like HPLC and HSCCC (High Speed Counter Current Chromatography) are powerful tools for separating this compound from impurities and related compounds. scielo.bruliege.be HSCCC has been shown to be efficient for the isolation and purification of quaternary alkaloids from complex mixtures. uliege.be

Spectroscopic methods complement chromatography in purity assessment and identification of impurities. Comparison of UV, IR, and MS spectra of an isolated sample with those of an authentic sample is a common method for identification and purity confirmation. uliege.be NMR spectroscopy provides detailed structural information that can reveal the presence of impurities if their signals are discernible in the spectrum. researchgate.netuchile.cl

Certificates of Analysis for this compound often report purity levels, typically determined by chromatographic methods like HPLC, indicating a purity of >=98%. hodoodo.comhodoodo.comchemfaces.com Analysis by DAD (Diode Array Detector) coupled with HPLC can provide peak purity information by analyzing the UV spectrum across a chromatographic peak. researchgate.net

Contaminant profiling involves identifying and characterizing impurities present alongside this compound. Mass spectrometry, particularly high-resolution MS, is invaluable for this purpose, allowing for the determination of the elemental composition of detected compounds, including potential contaminants. nih.govresearchgate.net Techniques like UPLC-Q-TOF-MS combined with molecular networking can be used to acquire metabolite information and identify components in complex plant extracts. nih.gov

Research findings often detail the analytical methods used during the isolation and purification process, implicitly providing information on how purity was assessed. For example, studies on the isolation of this compound from plant sources describe fractionation procedures using chromatography and characterization of the isolated compound by various spectroscopic methods, confirming its identity and likely indicating its purity level. rsc.orguliege.beuchile.clgla.ac.uk

Future Research Directions and Translational Perspectives

Expanding the Library of Macusine B Analogues for Mechanistic Exploration

Future research will likely involve the synthesis and evaluation of an expanded library of this compound analogues. This effort is crucial for conducting detailed structure-activity relationship (SAR) studies to understand how modifications to the sarpagan skeleton and its substituents influence biological activity and target interactions ontosight.ai. The synthesis of related sarpagine (B1680780) and ajmaline (B190527) alkaloids, including northis compound and macusine A, has been reported, providing a foundation for the creation of diverse analogues uni-konstanz.denih.gov. Exploring variations in the complex ring system and appended functional groups will help delineate the pharmacophore responsible for this compound's observed effects and potentially lead to the discovery of compounds with enhanced potency, selectivity, or novel mechanisms of action.

Integration of Omics Technologies in Mechanistic Studies (e.g., Proteomics for Target Identification)

Integrating omics technologies, particularly proteomics, is a promising avenue for unraveling the precise molecular targets and pathways modulated by this compound. Proteomics, which involves the large-scale study of proteins, can help identify proteins that interact with this compound or whose expression levels are altered upon treatment nih.govnih.govmdpi.com. This can lead to the identification of direct binding partners or downstream effectors of this compound's activity. For instance, untargeted proteomic approaches can compare the proteome of cells or tissues treated with this compound versus controls to pinpoint affected proteins nih.gov. Stable isotope labeling-based methods can enable parallel analysis of multiple samples, further aiding in the identification of relevant protein changes nih.gov. Identifying molecular targets through proteomics is essential for understanding the mechanism of action and can inform the rational design of more potent and selective analogues nih.gov.

Development of Novel Synthetic Routes for Scalable Production and Derivatization

Developing efficient and scalable synthetic routes for this compound and its analogues is critical for both further research and potential pharmaceutical development ontosight.ai. Current research highlights various approaches to synthesizing complex indole (B1671886) alkaloids, including strategies involving Pictet-Spengler reactions, intramolecular cyclizations, and palladium-mediated couplings nih.govresearchgate.netresearchgate.net. Challenges remain in achieving high yields, stereocontrol, and practicality for large-scale production. Future work will focus on developing novel, cost-effective, and environmentally friendly synthetic methodologies that allow for the scalable synthesis of this compound and provide versatile handles for the introduction of diverse functional groups, facilitating the creation of extensive analogue libraries acs.orgnih.govchemrxiv.orgresearchgate.net.

Computational Chemistry and Molecular Modeling for Target Identification and SAR Prediction

Computational chemistry and molecular modeling play an increasingly vital role in modern drug discovery and are highly relevant to this compound research nih.gov. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict potential protein targets, understand binding interactions, and forecast the biological activity of novel analogues before they are synthesized nih.govmedchemica.comscience.gov. This in silico approach can significantly accelerate the research process by prioritizing the most promising compounds for synthesis and experimental testing, guiding the design of targeted analogue libraries, and providing insights into the key structural features required for activity medchemica.com.

Preclinical Model Development for Deeper Mechanistic Understanding of Bioactivity

The development and utilization of appropriate preclinical models are essential for gaining a deeper understanding of this compound's bioactivity in relevant biological systems. While initial research may utilize in vitro assays, moving to more complex in vivo models, such as animal models of specific diseases or conditions potentially targeted by this compound (e.g., cardiovascular or neurological disorders), is crucial for evaluating efficacy, pharmacokinetics, and target engagement in a physiological context tandfonline.comjbclinpharm.org. Developing and refining these models will allow researchers to investigate the in vivo mechanisms of action, assess potential therapeutic benefits, and identify any off-target effects, paving the way for potential translational studies.

Q & A

Q. What are the standard protocols for isolating and characterizing Macusine B from natural sources?

this compound, an indole alkaloid (C20H25N2O), is typically isolated via solvent extraction followed by chromatographic purification (e.g., HPLC, TLC). Structural elucidation requires NMR (¹H, ¹³C), MS, and X-ray crystallography. Researchers must validate purity (>95%) via HPLC and elemental analysis, with protocols mirroring those for analogous alkaloids like voacangine . Example Workflow:

| Step | Method | Key Parameters | Yield (%) |

|---|---|---|---|

| 1 | Extraction | Ethanol, 70°C, 6h | 2.1 |

| 2 | Column Chromatography | Silica gel, hexane:EtOAc (7:3) | 0.8 |

| 3 | HPLC Purification | C18 column, MeOH:H2O (85:15) | 0.3 |

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using validated models (e.g., HEK293 cells for hypotensive activity screening). Include positive controls (e.g., reserpine for blood pressure studies) and dose-response curves (1–100 µM). Ensure reproducibility by adhering to guidelines for experimental reporting, including full reagent details and statistical methods (ANOVA, p < 0.05) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

Discrepancies in bioactivity (e.g., hypotensive effects) may arise from differences in stereochemical purity or assay conditions. Solutions:

- Replicate studies with standardized materials (e.g., same batch of this compound, >98% purity).

- Meta-analysis of existing data to identify confounding variables (e.g., solvent effects, animal models).

- Mechanistic studies (e.g., patch-clamp assays for ion channel modulation) to validate hypothesized targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Modify core indole or oxygenated moieties and test analogs via:

- Computational docking (AutoDock Vina) to predict binding affinity to α1-containing GABAA receptors.

- Synthetic routes : E.g., introduce methyl groups at position -3 to enhance metabolic stability, referencing enantiospecific synthesis protocols for polyneuridine analogs . Key SAR Findings:

| Derivative | Modification | IC50 (µM) | Notes |

|---|---|---|---|

| MB-1 | C3-methyl | 12.4 ± 1.2 | Improved stability |

| MB-2 | C7-methoxy | >100 | Reduced activity |

Q. What methodologies address low yield in this compound synthesis?

Low yields (<1%) in natural extraction necessitate synthetic optimization:

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) to improve enantiomeric excess.

- Biosynthetic engineering : Overexpress key enzymes (e.g., polyneuridine aldehyde synthase) in E. coli hosts.

- Process intensification : Microreactors for precise temperature/pH control during critical steps .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines: Include raw data in appendices, processed data in main text, and avoid redundant descriptions of figures/tables .

- Ethical Compliance : Disclose conflicts of interest and adhere to animal welfare protocols (e.g., IACUC approval for in vivo studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.